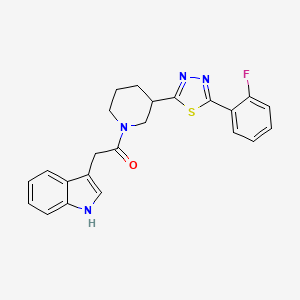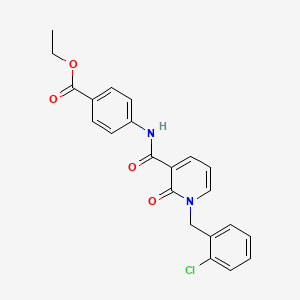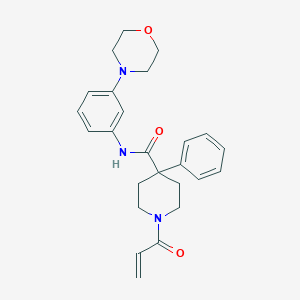
N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide” is a synthetic organic compound . The metabolism mechanism of this compound, mediated by CYP3A4 Cytochrome, has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations .
Synthesis Analysis
A series of fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives were synthesized using ionic liquid as solvent and base . All the synthesized compounds were tested for their antibacterial activities .Molecular Structure Analysis
The metabolism mechanism of this compound involves two different orientations of the phenyl ring for substrate approach toward the oxyferryl center, imposing two subsequent rearrangement pathways . Starting from σ-complex in perpendicular orientation, the enzymatic mechanism involves a consecutive proton shuttle intermediate, which further leads to the formation of alcohol and ketone .Chemical Reactions Analysis
The metabolism mechanism of this compound, mediated by CYP3A4 Cytochrome, has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations . Two different orientations of the phenyl ring for substrate approach toward the oxyferryl center have been investigated .Mécanisme D'action
The metabolism mechanism of this compound, mediated by CYP3A4 Cytochrome, has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations . Two different orientations of the phenyl ring for substrate approach toward the oxyferryl center, imposing two subsequent rearrangement pathways have been investigated .
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-2-23(29)28-13-11-25(12-14-28,20-7-4-3-5-8-20)24(30)26-21-9-6-10-22(19-21)27-15-17-31-18-16-27/h2-10,19H,1,11-18H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDUIISWKUGQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

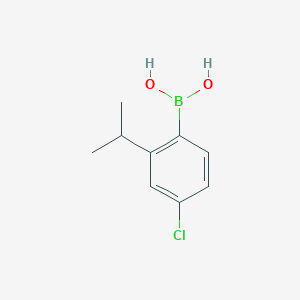

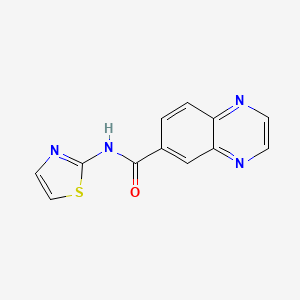
![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)
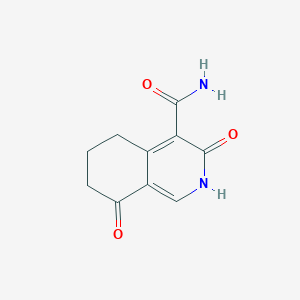
![Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2617804.png)
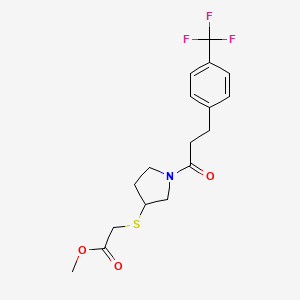
![[4-[[6-(Dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2617807.png)
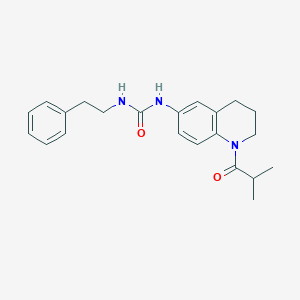
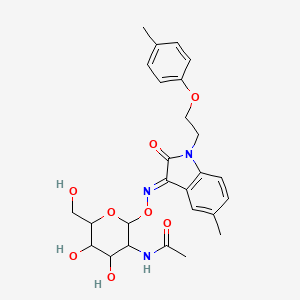
![3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B2617812.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B2617813.png)
